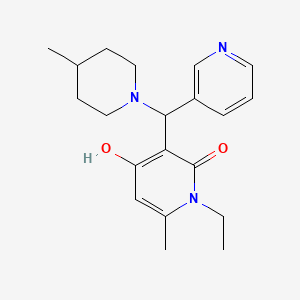

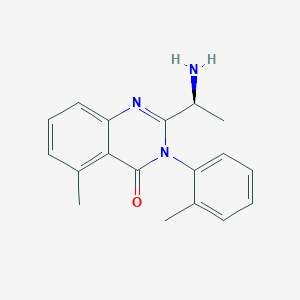

![molecular formula C24H29N3O2 B2487340 7'-乙氧基-1-甲基-2'-(4-甲基苯基)-1',10b'-二氢螺环[哌啶-4,5'-吡唑并[1,5-c][1,3]苯并噻嗪]-4-基 CAS No. 899972-34-0](/img/structure/B2487340.png)

7'-乙氧基-1-甲基-2'-(4-甲基苯基)-1',10b'-二氢螺环[哌啶-4,5'-吡唑并[1,5-c][1,3]苯并噻嗪]-4-基

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound belongs to the category of spiro compounds, which are known for their unique structures where two rings are joined at a single atom. Specifically, it includes elements of piperidine and benzoxazine, indicating its potential relevance in the realm of medicinal chemistry due to the biological activity of similar structures.

Synthesis Analysis

Spiro compounds like the one described are typically synthesized through methods that allow for the precise control of the molecular architecture, ensuring the correct spiro linkage. For example, a general synthetic approach might involve lithiation followed by addition to a piperidone derivative and subsequent cyclization processes. This approach is exemplified in the synthesis of similar compounds where lithiation of a brominated precursor, followed by addition to a piperidone and acid-catalyzed cyclization, yields the desired spiro structure (Bauer et al., 1976).

Molecular Structure Analysis

The molecular structure of spiro compounds involves complex three-dimensional arrangements that significantly affect their chemical behavior and biological activity. NMR and X-ray crystallography are common tools used for structural elucidation, providing detailed information on the spatial arrangement of atoms within the molecule. The specific arrangement of the spiro linkage, substituents, and heterocycles plays a crucial role in the compound's properties and potential applications.

Chemical Reactions and Properties

Spiro compounds containing piperidine and benzoxazine rings may undergo a variety of chemical reactions, including N-dealkylation, ring transformations, and reactions with nucleophiles or electrophiles, depending on the functional groups present. These reactions can significantly alter the compound's biological activity and solubility. For instance, the transformation of benzoxazepines into spirobenzoxazoles through refluxing in hydrochloric acid/acetic acid showcases the type of ring transformations these compounds can undergo (Kurasawa et al., 1988).

科学研究应用

对σ受体的亲和力

Maier和Wünsch(2002年)的一项研究探讨了与问题化学物质类似的螺环哌啶对σ1-和σ2-受体的亲和力。该研究侧重于放射配体结合实验,表明特定的取代基,如哌啶氮原子上的苄基残基和一个甲氧基团,增强了σ1受体的亲和力。这表明在神经科学和药理学方面可能存在潜在的应用,特别是与σ受体(Maier & Wünsch, 2002)相关的应用。

合成和药理活性

关于螺环哌啶内酰胺化合物的研究,包括与问题化学物质结构相关的化合物,概述了它们的合成和作为乙酰辅酶A羧化酶抑制剂的潜力。这项研究指出了一种简化的合成过程,并突出了这些化合物在影响代谢途径方面的药用潜力(Huard et al., 2012)。

抗菌和抗炎活性

Mandzyuk等人(2020年)的一项研究调查了与问题化学物质密切相关的吡唑并[1,5-c][1,3]苯并噁嗪的螺环衍生物的抗菌、抗炎和抗氧化活性。这项研究发现,某些化合物对金黄色葡萄球菌具有显著的抗菌活性,而其他化合物的抗炎效果超过了诺氟沙星等常见药物,为抗菌和抗炎治疗开辟了途径(Mandzyuk et al., 2020)。

在癌症治疗中的c-Met/ALK抑制剂

Li等人(2013年)合成了新型氨基吡啶/吡嗪基取代的螺环化合物,包括类似于7'-乙氧基-1-甲基-2'-(4-甲基苯基)-1',10b'-二氢螺环[哌啶-4,5'-吡唑并[1,5-c][1,3]苯并噁嗪]的化合物,显示出对c-Met/ALK的强效抑制作用,与癌症治疗相关。这项研究展示了这类化合物在靶向特定癌症途径方面的潜在应用(Li et al., 2013)。

作为多巴胺受体部分激动剂的潜力

Möller等人(2017年)对与问题化学物质相关的吡唑并[1,5-a]吡啶结构化合物的药理特性进行了研究,发现它们可以作为多巴胺受体的部分激动剂。这表明在神经精神障碍治疗的开发中可能存在应用(Möller等人,2017年)。

抗禽流感病毒活性

Hebishy等人(2020年)对基于苯甲酰胺的吡唑烯和它们的融合杂环,与感兴趣的化学物质结构相似的化合物进行了研究,发现具有显著抗禽流感病毒活性。这表明在抗病毒药物开发中可能存在应用(Hebishy et al., 2020)。

属性

IUPAC Name |

7-ethoxy-1'-methyl-2-(4-methylphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine] |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3O2/c1-4-28-22-7-5-6-19-21-16-20(18-10-8-17(2)9-11-18)25-27(21)24(29-23(19)22)12-14-26(3)15-13-24/h5-11,21H,4,12-16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGGYMWUEUUCHAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC3(CCN(CC3)C)N4C2CC(=N4)C5=CC=C(C=C5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[cyano(2-fluorophenyl)methyl]-6-(pyrrolidin-1-yl)pyridine-3-carboxamide](/img/structure/B2487258.png)

![2-Chloro-N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]propanamide](/img/structure/B2487263.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide](/img/structure/B2487264.png)

![4-(4-([1,1'-Biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine](/img/structure/B2487267.png)

![1-(5-Chloro-2-methoxyphenyl)-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea](/img/structure/B2487270.png)

![4-methoxy-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2487271.png)

![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,5-dimethylthiophene-2-carboxamide](/img/structure/B2487276.png)

![7,7-Dimethyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride](/img/structure/B2487279.png)